Structural Differentiation: 3-Methylbenzamide vs. JAK-IN-21 (Example 4) Amide Substituent
CAS 1170863-69-0 incorporates a 3-methylbenzamide terminal group, whereas JAK-IN-21 (Example 4 from WO2020118683A1) bears a distinct amide substituent. JAK-IN-21 is reported as a selective and potent JAK inhibitor with IC₅₀ values of 1.73, 2.04, 109, and 62.9 nM against JAK1, JAK2, JAK2-V617F, and TYK2, respectively . The 3-methylbenzamide of CAS 1170863-69-0 introduces a meta-methyl substituent on the phenyl ring, which is absent in JAK-IN-21, potentially modulating steric interactions within the JAK active site and altering isoform selectivity [1]. The patent explicitly states that compounds of this class exhibit JAK2 IC₅₀ values in the low nanomolar range at Km ATP concentration, with some compounds also showing exceptional potency against JAK1 and/or TYK2 [1].
| Evidence Dimension | Terminal amide substituent identity and projected JAK isoform inhibition profile |
|---|---|
| Target Compound Data | 3-methylbenzamide substituent; JAK2 IC₅₀ in low nanomolar range (class-level, from patent WO2020118683A1) |
| Comparator Or Baseline | JAK-IN-21 (Example 4): JAK1 IC₅₀ = 1.73 nM; JAK2 IC₅₀ = 2.04 nM; JAK2-V617F IC₅₀ = 109 nM; TYK2 IC₅₀ = 62.9 nM |
| Quantified Difference | Structural difference in amide substituent; quantitative head-to-head biochemical data not publicly available for target compound |
| Conditions | JAK biochemical inhibition assays at Km ATP concentration; JAK-IN-21 data from patent WO2020118683A1 biochemical characterization |
Why This Matters
The distinct 3-methylbenzamide substituent may confer a different JAK isoform selectivity fingerprint compared to JAK-IN-21, making CAS 1170863-69-0 a valuable tool for probing SAR around the terminal amide position.
- [1] Wan Z, Vazquez ML, Li X. Benzamides of pyrazolyl-amino-pyrimidinyl derivatives, and compositions and methods thereof. WO2020118683A1. Filed December 14, 2018. Published June 18, 2020. Assignee: Lynk Pharmaceuticals Co. Ltd. View Source
